molecular formula C19H14ClFN2O2 B11251071 N-(2-chlorophenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11251071
M. Wt: 356.8 g/mol
InChI Key: FNQVOTNTNRKMQF-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenylmethyl group, and a dihydropyridine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-fluorobenzylamine, followed by cyclization and oxidation steps to form the dihydropyridine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H14ClFN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H14ClFN2O2/c20-16-3-1-2-4-17(16)22-19(25)14-7-10-18(24)23(12-14)11-13-5-8-15(21)9-6-13/h1-10,12H,11H2,(H,22,25)

InChI Key

FNQVOTNTNRKMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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